(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
EC0489 is a small molecule drug conjugate designed for targeted cancer therapy. It is a conjugate of folic acid and diacetyl vinblastine hydrazide, which targets the folate receptor. The folate receptor is overexpressed in many types of cancer cells, making EC0489 a promising candidate for selective tumor targeting .
Preparation Methods
Synthetic Routes and Reaction Conditions
EC0489 is synthesized through a series of chemical reactions that involve the conjugation of folic acid with diacetyl vinblastine hydrazide. The synthesis begins with the activation of folic acid, followed by its conjugation with diacetyl vinblastine hydrazide through a linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
The industrial production of EC0489 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to remove impurities and obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
EC0489 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its binding affinity and selectivity
Common Reagents and Conditions
Common reagents used in the reactions involving EC0489 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired chemical transformations while maintaining the integrity of the compound .
Major Products Formed
The major products formed from the reactions involving EC0489 depend on the specific reaction conditions and reagents used. These products may include modified versions of the original compound with altered chemical properties and biological activity .
Scientific Research Applications
EC0489 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying targeted drug delivery systems and the development of small molecule drug conjugates.
Biology: EC0489 is employed in research on cellular uptake mechanisms and receptor-mediated endocytosis.
Medicine: The compound is being investigated for its potential as a targeted cancer therapy, particularly for tumors that overexpress the folate receptor.
Industry: EC0489 serves as a prototype for the development of new targeted therapeutics and drug delivery systems
Mechanism of Action
EC0489 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized through receptor-mediated endocytosis. Inside the cell, the diacetyl vinblastine hydrazide component is released, exerting its cytotoxic effects by disrupting microtubule formation and inhibiting cell division. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the compound .
Comparison with Similar Compounds
Similar Compounds
EC145: Another folate-targeted vinca alkaloid conjugate with similar targeting mechanisms but different pharmacokinetic properties.
Folate-linked chemotherapeutics: Other compounds that utilize folate targeting for selective delivery to cancer cells.
Uniqueness of EC0489
EC0489 is unique due to its novel carbohydrate segments (1-amino-1-deoxy-glucitolyl-γ-glutamate) that enhance its pharmacokinetic profile. Compared to EC145, EC0489 has a shorter elimination half-life, decreased bile clearance, increased urinary excretion, and improved tolerability in animal models. These features make EC0489 a promising candidate for clinical evaluation and potential therapeutic use .
Properties
Molecular Formula |
C111H156N22O43S2 |
---|---|
Molecular Weight |
2550.7 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H156N22O43S2/c1-6-107(172)39-52-40-110(104(170)175-5,89-57(29-33-132(46-52)51-107)56-11-8-9-12-60(56)120-89)59-37-58-68(38-75(59)174-4)131(3)101-109(58)31-34-133-32-10-30-108(7-2,100(109)133)102(168)111(101,173)103(169)129-130-106(171)176-35-36-177-178-50-67(99(166)167)126-96(162)63(19-25-78(145)116-45-71(139)85(153)88(156)74(142)49-136)122-95(161)65(22-28-81(149)150)124-93(159)62(18-24-77(144)115-44-70(138)84(152)87(155)73(141)48-135)121-94(160)64(21-27-80(147)148)123-92(158)61(17-23-76(143)114-43-69(137)83(151)86(154)72(140)47-134)119-79(146)26-20-66(98(164)165)125-91(157)53-13-15-54(16-14-53)113-41-55-42-117-90-82(118-55)97(163)128-105(112)127-90/h8-16,30,37-38,42,52,61-67,69-74,83-88,100-102,113,120,134-142,151-156,168,172-173H,6-7,17-29,31-36,39-41,43-51H2,1-5H3,(H,114,143)(H,115,144)(H,116,145)(H,119,146)(H,121,160)(H,122,161)(H,123,158)(H,124,159)(H,125,157)(H,126,162)(H,129,169)(H,130,171)(H,147,148)(H,149,150)(H,164,165)(H,166,167)(H3,112,117,127,128,163)/t52-,61-,62-,63-,64-,65-,66-,67-,69-,70-,71-,72+,73+,74+,83+,84+,85+,86+,87+,88+,100-,101+,102+,107-,108+,109+,110-,111-/m0/s1 |
InChI Key |
PHCAWPRQWLBYTH-HCDHKMFTSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CNC2=NC(=NC(=O)C2=N1)N)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CNC2=NC(=NC(=O)C2=N1)N)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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